molecular formula C10H8BrF2IO2 B14038131 1-Bromo-3-(4-(difluoromethoxy)-2-iodophenyl)propan-2-one

1-Bromo-3-(4-(difluoromethoxy)-2-iodophenyl)propan-2-one

Cat. No.: B14038131
M. Wt: 404.97 g/mol
InChI Key: HGLDCHVHZOWNBF-UHFFFAOYSA-N
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Description

1-Bromo-3-(4-(difluoromethoxy)-2-iodophenyl)propan-2-one is an organic compound that belongs to the class of halogenated ketones. This compound is characterized by the presence of bromine, iodine, and difluoromethoxy groups attached to a phenyl ring, making it a unique and versatile molecule in organic synthesis and various scientific applications.

Preparation Methods

The synthesis of 1-Bromo-3-(4-(difluoromethoxy)-2-iodophenyl)propan-2-one typically involves multi-step organic reactionsIndustrial production methods may involve the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-Bromo-3-(4-(difluoromethoxy)-2-iodophenyl)propan-2-one undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Bromo-3-(4-(difluoromethoxy)-2-iodophenyl)propan-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-3-(4-(difluoromethoxy)-2-iodophenyl)propan-2-one involves its interaction with molecular targets through its halogen and ketone functional groups. These interactions can lead to the inhibition or activation of specific enzymes and pathways, depending on the context of its use. The exact molecular targets and pathways involved vary based on the specific application and experimental conditions .

Comparison with Similar Compounds

1-Bromo-3-(4-(difluoromethoxy)-2-iodophenyl)propan-2-one can be compared with other halogenated ketones, such as:

  • 1-Bromo-3-(4-fluorophenoxy)propan-2-one
  • 1-Bromo-3-(4-(difluoromethyl)-2-(trifluoromethoxy)phenyl)propan-2-one
  • 1-Bromo-3-(4-(difluoromethoxy)-3-mercaptophenyl)propan-2-one

These compounds share similar structural features but differ in the specific halogen and functional groups attached to the phenyl ring. The uniqueness of this compound lies in its combination of bromine, iodine, and difluoromethoxy groups, which confer distinct reactivity and applications .

Biological Activity

1-Bromo-3-(4-(difluoromethoxy)-2-iodophenyl)propan-2-one, with the CAS number 1804084-51-2, is a synthetic organic compound notable for its potential biological activity. The molecular formula for this compound is C10H8BrF2IO2, and it has a molecular weight of approximately 404.97 g/mol. This compound features a difluoromethoxy group and an iodine atom, which significantly influence its reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its structural components:

  • Difluoromethoxy Group : This group can participate in hydrogen bonding, enhancing the compound's binding affinity to various biological targets.
  • Iodine Atom : The presence of iodine allows for halogen bonding, which can be crucial for interactions with enzymes and receptors.
  • Propan-2-one Moiety : This structure facilitates nucleophilic addition reactions, potentially modulating the compound's biological effects.

Pharmacological Potential

Research indicates that compounds similar to this compound exhibit a range of pharmacological activities. For instance, studies have shown that halogenated compounds can act as inhibitors for various enzymes and receptors, suggesting a potential role in drug development.

Table 1: Comparison of Biological Activities of Related Compounds

Compound NameCAS NumberBiological Activity
This compound1804084-51-2Potential enzyme inhibitor
1-(3-(Difluoromethoxy)-5-iodophenyl)propan-2-oneNot AvailableAntitumor activity; receptor antagonist
Fluazifop-p-butyl79,241-46-6ACCase inhibitor
Methotrexate59-05-2Dihydrofolate reductase inhibitor

Case Studies

  • Neurotoxicity Assessment : A study evaluated the neurotoxic effects of similar compounds in zebrafish embryos. The results indicated that halogenated compounds could induce developmental neurotoxicity at certain concentrations. This suggests that this compound may warrant further investigation concerning its neurodevelopmental impact .
  • Enzyme Inhibition Studies : Research has demonstrated that compounds containing difluoromethoxy groups can inhibit specific enzymes involved in metabolic pathways. For example, studies on related structures have shown significant inhibition of cyclooxygenase enzymes, which are crucial in inflammatory processes .

Properties

Molecular Formula

C10H8BrF2IO2

Molecular Weight

404.97 g/mol

IUPAC Name

1-bromo-3-[4-(difluoromethoxy)-2-iodophenyl]propan-2-one

InChI

InChI=1S/C10H8BrF2IO2/c11-5-7(15)3-6-1-2-8(4-9(6)14)16-10(12)13/h1-2,4,10H,3,5H2

InChI Key

HGLDCHVHZOWNBF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC(F)F)I)CC(=O)CBr

Origin of Product

United States

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